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molecular formula C10H11BrO2 B1403162 Methyl 2-(2-bromo-4-methylphenyl)acetate CAS No. 77053-52-2

Methyl 2-(2-bromo-4-methylphenyl)acetate

Cat. No. B1403162
M. Wt: 243.1 g/mol
InChI Key: XFWDNOQWXXCPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266864B2

Procedure details

To a solution of 1-(2-bromo-4-methylphenyl)-2-diazoethanone (A83) (667 mg, 2.79 mmol) in THF (4.3 mL) and MeOH (4.3 mL) was added a solution of silver benzoate (96 mg, 0.42 mmol) in Et3N (1.13 mL, 11.2 mmol). The resulting mixture was stirred for 2 hours at room temperature then passed through a plug of silica gel eluting with 50% EtOAc in petroleum benzine 40-60° C. The eluent was evaporated in vacuo and the residue was adsorbed onto silica gel and separated using silica gel column chromatography (Biotage Isolera, 25 g SiO2 cartridge, 0-50% EtOAc in petroleum benzine 40-60° C.) to give the title compound A84 as a clear oil (678 mg, >99%); 1H NMR (400 MHz, CDCl3) δ 7.39 (d, J=0.7 Hz, 1H), 7.16 (d, J=7.8 Hz, 1H), 7.07 (dd, J=7.7, 1.0 Hz, 1H), 3.76 (s, 2H), 3.70 (s, 3H), 2.30 (s, 3H). LCMS-A: rt 6.070 min.
Name
1-(2-bromo-4-methylphenyl)-2-diazoethanone
Quantity
667 mg
Type
reactant
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
96 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum benzine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1C(=O)C=[N+]=[N-].CCN(CC)CC.C[CH2:22][O:23][C:24]([CH3:26])=[O:25]>C1COCC1.CO.C([O-])(=O)C1C=CC=CC=1.[Ag+]>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH2:26][C:24]([O:23][CH3:22])=[O:25] |f:5.6|

Inputs

Step One
Name
1-(2-bromo-4-methylphenyl)-2-diazoethanone
Quantity
667 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)C(C=[N+]=[N-])=O
Name
Quantity
1.13 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
4.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4.3 mL
Type
solvent
Smiles
CO
Name
Quantity
96 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
petroleum benzine
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The eluent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
silica gel column chromatography (Biotage Isolera, 25 g SiO2 cartridge, 0-50% EtOAc in petroleum benzine 40-60° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C)CC(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 678 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09266864B2

Procedure details

To a solution of 1-(2-bromo-4-methylphenyl)-2-diazoethanone (A83) (667 mg, 2.79 mmol) in THF (4.3 mL) and MeOH (4.3 mL) was added a solution of silver benzoate (96 mg, 0.42 mmol) in Et3N (1.13 mL, 11.2 mmol). The resulting mixture was stirred for 2 hours at room temperature then passed through a plug of silica gel eluting with 50% EtOAc in petroleum benzine 40-60° C. The eluent was evaporated in vacuo and the residue was adsorbed onto silica gel and separated using silica gel column chromatography (Biotage Isolera, 25 g SiO2 cartridge, 0-50% EtOAc in petroleum benzine 40-60° C.) to give the title compound A84 as a clear oil (678 mg, >99%); 1H NMR (400 MHz, CDCl3) δ 7.39 (d, J=0.7 Hz, 1H), 7.16 (d, J=7.8 Hz, 1H), 7.07 (dd, J=7.7, 1.0 Hz, 1H), 3.76 (s, 2H), 3.70 (s, 3H), 2.30 (s, 3H). LCMS-A: rt 6.070 min.
Name
1-(2-bromo-4-methylphenyl)-2-diazoethanone
Quantity
667 mg
Type
reactant
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
96 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum benzine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1C(=O)C=[N+]=[N-].CCN(CC)CC.C[CH2:22][O:23][C:24]([CH3:26])=[O:25]>C1COCC1.CO.C([O-])(=O)C1C=CC=CC=1.[Ag+]>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH2:26][C:24]([O:23][CH3:22])=[O:25] |f:5.6|

Inputs

Step One
Name
1-(2-bromo-4-methylphenyl)-2-diazoethanone
Quantity
667 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)C(C=[N+]=[N-])=O
Name
Quantity
1.13 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
4.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4.3 mL
Type
solvent
Smiles
CO
Name
Quantity
96 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
petroleum benzine
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The eluent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
silica gel column chromatography (Biotage Isolera, 25 g SiO2 cartridge, 0-50% EtOAc in petroleum benzine 40-60° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C)CC(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 678 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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